![molecular formula C18H19F3S B14277870 4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl CAS No. 136101-17-2](/img/structure/B14277870.png)
4-Pentyl-4'-[(trifluoromethyl)sulfanyl]-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl: is an organic compound characterized by the presence of a biphenyl core substituted with a pentyl group and a trifluoromethylsulfanyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Pentyl Group: The pentyl group can be introduced via a Friedel-Crafts alkylation reaction, where the biphenyl core reacts with a pentyl halide in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethylsulfanyl Group: The trifluoromethylsulfanyl group can be introduced through a nucleophilic substitution reaction, where a suitable trifluoromethylsulfanyl reagent reacts with the biphenyl core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include alkoxides and amines.
Major Products Formed:
Oxidation: Benzylic alcohols, ketones.
Reduction: Reduced biphenyl derivatives.
Substitution: Substituted biphenyl derivatives.
Applications De Recherche Scientifique
Chemistry:
Biology:
Biomolecular Probes: The compound can be used as a probe in biological studies to investigate protein-ligand interactions and enzyme activities.
Medicine:
Drug Development: The compound’s unique chemical properties make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Industry:
Mécanisme D'action
The mechanism of action of 4-Pentyl-4’-[(trifluoromethyl)sulfanyl]-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes, or as a probe, interacting with biomolecules in biological studies . The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and interactions .
Comparaison Avec Des Composés Similaires
4-Pentylbiphenyl: Lacks the trifluoromethylsulfanyl group, resulting in different chemical properties and reactivity.
4-[(Trifluoromethyl)sulfanyl]biphenyl:
Propriétés
Numéro CAS |
136101-17-2 |
|---|---|
Formule moléculaire |
C18H19F3S |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
1-pentyl-4-[4-(trifluoromethylsulfanyl)phenyl]benzene |
InChI |
InChI=1S/C18H19F3S/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)22-18(19,20)21/h6-13H,2-5H2,1H3 |
Clé InChI |
NCYKTFFOTCEIJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Ethyne-1,2-diyldi(4,1-phenylene)]bis(trimethylsilane)](/img/structure/B14277789.png)
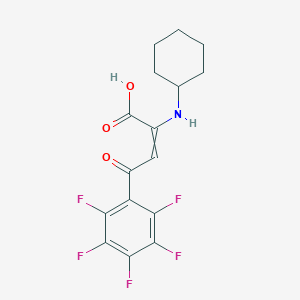
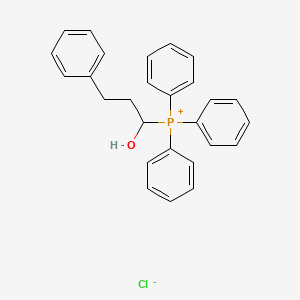
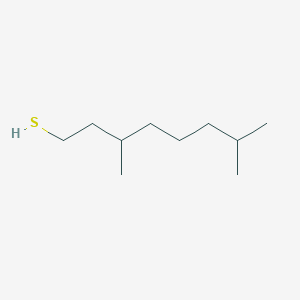
![1,1'-Biphenyl, 4,4'-bis[2,2-bis(4-methoxyphenyl)ethenyl]-](/img/structure/B14277802.png)

![Benzamide, N-[4-(phenylamino)butyl]-](/img/structure/B14277812.png)
![N-[2-(Cyclopent-2-en-1-yl)phenyl]acetamide](/img/structure/B14277822.png)
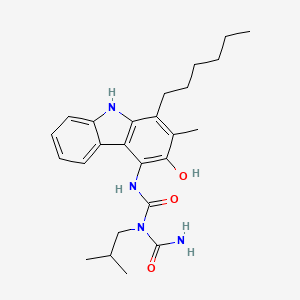
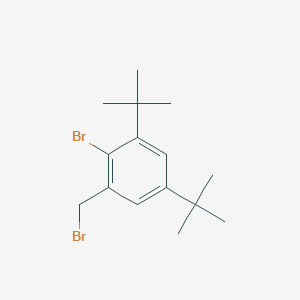
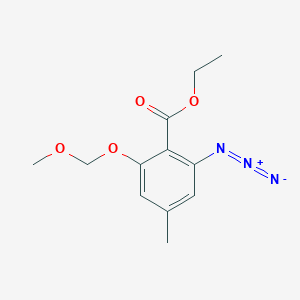
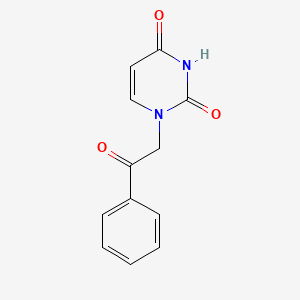
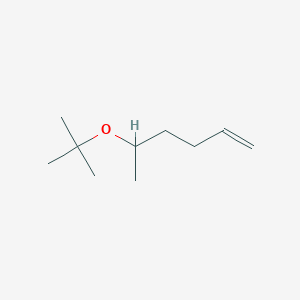
![N,N-dibenzyl-1-[(2S,3S)-3-propyloxiran-2-yl]methanamine](/img/structure/B14277860.png)
